molecular formula C15H13FN2O2 B5664283 N-[3-(acetylamino)phenyl]-4-fluorobenzamide CAS No. 5269-79-4

N-[3-(acetylamino)phenyl]-4-fluorobenzamide

Cat. No. B5664283
CAS RN: 5269-79-4
M. Wt: 272.27 g/mol
InChI Key: RMIPNYZSSWUAIC-UHFFFAOYSA-N
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Description

“N-[3-(acetylamino)phenyl]-4-fluorobenzamide” is a chemical compound . It is related to other compounds such as “N-[3-(acetylamino)-4-fluorophenyl]-2-[(4-ethoxyphenyl)sulfanyl]acetamide” and “N-[4-(acetylamino)phenyl]-3-fluorobenzamide” which are used in early discovery research .

Scientific Research Applications

Antimicrobial Agent Development

N-[3-(acetylamino)phenyl]-4-fluorobenzamide: and its derivatives have been studied for their potential as antimicrobial agents. The compound’s structure allows for interaction with bacterial cell components, potentially inhibiting growth or killing the bacteria. Research has focused on synthesizing various derivatives to enhance this activity and find new treatments for bacterial infections .

Safety and Hazards

The safety data sheet for a related compound “Acetaminophen Related Compound A” mentions that it causes serious eye irritation . It is recommended to handle it with care, wearing eye protection and washing skin thoroughly after handling .

properties

IUPAC Name

N-(3-acetamidophenyl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2/c1-10(19)17-13-3-2-4-14(9-13)18-15(20)11-5-7-12(16)8-6-11/h2-9H,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIPNYZSSWUAIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10967130
Record name N-[3-(4-Fluorobenzamido)phenyl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10967130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5269-79-4
Record name N-[3-(4-Fluorobenzamido)phenyl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10967130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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